molecular formula C16H14ClF3N2O2S B10956461 1-(3-Chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea

1-(3-Chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea

Cat. No.: B10956461
M. Wt: 390.8 g/mol
InChI Key: VGGHHAHDWSTNHW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is a synthetic organic compound characterized by the presence of chloro, fluoro, and difluoromethoxy groups attached to a thiourea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA typically involves the reaction of 3-chloro-4-fluoroaniline with 4-(difluoromethoxy)-3-ethoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-METHOXY-3-ETHOXYPHENYL]THIOUREA
  • N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-METHYLPHENYL]THIOUREA
  • N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-CHLOROPHENYL]THIOUREA

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is unique due to the presence of both chloro and fluoro substituents, as well as the difluoromethoxy and ethoxy groups

Properties

Molecular Formula

C16H14ClF3N2O2S

Molecular Weight

390.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea

InChI

InChI=1S/C16H14ClF3N2O2S/c1-2-23-14-8-10(4-6-13(14)24-15(19)20)22-16(25)21-9-3-5-12(18)11(17)7-9/h3-8,15H,2H2,1H3,(H2,21,22,25)

InChI Key

VGGHHAHDWSTNHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl)OC(F)F

Origin of Product

United States

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